molecular formula C7H8ClNO B1376753 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole CAS No. 1225058-34-3

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Cat. No. B1376753
CAS RN: 1225058-34-3
M. Wt: 157.6 g/mol
InChI Key: AGEWMMYBZYLLLS-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” would consist of an oxazole ring substituted at the 2-position with a chloromethyl group and at the 5-position with a cyclopropyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . The chloromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the chloromethyl and cyclopropyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Extended Oxazoles

Patil and Luzzio (2016) describe how 2-(Halomethyl)-4,5-diphenyloxazoles serve as effective reactive scaffolds for synthetic elaboration, particularly for preparing a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Extended Heterocyclic Scaffolds

In a 2015 study, Patil, Luzzio, and Demuth developed new routes to 2, 4, 5-trisubstituted oxazoles, employing 2-Chloromethyl-4, 5-disubstituted oxazoles prepared by refining earlier methods. This approach is instrumental in constructing extended heterocyclic scaffolds (Patil, Luzzio, & Demuth, 2015).

Metalation and Synthesis of Cyclopropanes

Capriati, Florio, Luisi, and Rocchetti (2002) discovered that 2-Chloromethyl-2-oxazoline, when treated with strong bases, converts into trans-1,2,3-tris(oxazolinyl)cyclopropane, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).

Coordination Chemistry

Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, highlighting the versatility of these ligands in transition metal-catalyzed asymmetric organic syntheses, including 4,5-Dihydro-1,3-oxazole derivatives (Gómez, Muller, & Rocamora, 1999).

Lithiation and Addition Reactions

Capriati et al. (2002) explored the addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones, revealing insights into the stereoselective formation of oxazoles and their derivatives (Capriati et al., 2002).

Catalytic Synthesis

Shinde et al. (2022) reviewed the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the importance of these heterocyclic compounds in various fields like medicinal, pharmaceutical, and agrochemical sciences (Shinde et al., 2022).

Preparation of Regioselective Oxazoles

Lee et al. (2004) described a highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, providing insights into the regioselectivity of these compounds (Lee et al., 2004).

Future Directions

The study of oxazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research could involve the synthesis and testing of “2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” and related compounds for potential biological activities. Additionally, the development of more sustainable and efficient synthetic methods for oxazoles is a promising area of research .

properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWMMYBZYLLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

CAS RN

1225058-34-3
Record name 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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